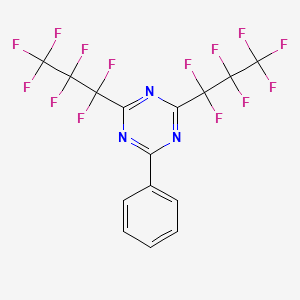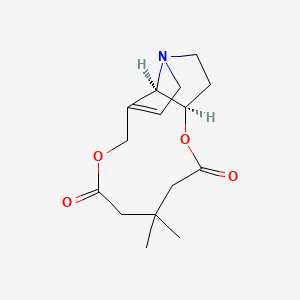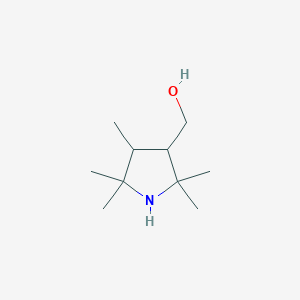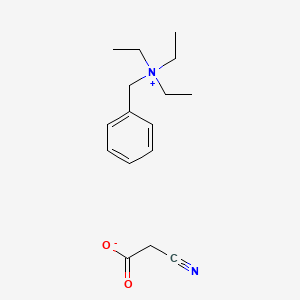![molecular formula C30H54 B14439660 4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-71-5](/img/structure/B14439660.png)
4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) is a compound that belongs to the class of bicyclic molecules. These molecules feature two joined rings, which can be either carbocyclic or heterocyclic. The bicyclo[2.2.2]octane scaffold is known for its stability and unique structural properties, making it an interesting subject for various scientific studies .
Preparation Methods
The synthesis of 4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) involves several steps. One common method includes the alkylation of bicyclo[2.2.2]octane derivatives. The reaction conditions typically involve the use of strong bases and alkyl halides. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, which can then be substituted with other functional groups using nucleophilic substitution reactions
Scientific Research Applications
4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) has several applications in scientific research:
Chemistry: It is used as a structural motif in the design of new molecules with unique properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of bicyclic molecules with biological targets.
Medicine: Its stability and unique structure make it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or unique mechanical characteristics
Mechanism of Action
The mechanism of action of 4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) involves its interaction with molecular targets through its unique bicyclic structure. This interaction can affect various molecular pathways, depending on the functional groups attached to the bicyclic scaffold. The compound’s stability and rigidity allow it to fit into specific molecular sites, potentially altering the activity of enzymes or receptors .
Comparison with Similar Compounds
4,4’-Diheptyl-1,1’-bi(bicyclo[2.2.2]octane) can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its shorter bridgehead carbon distance and higher reactivity.
Cubane: Noted for its similarity to benzene in terms of body diagonal distance but less stable under certain conditions.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties
These comparisons highlight the unique properties of 4,4’-Diheptyl-1,1’-bi(bicyclo[22
Properties
CAS No. |
80060-71-5 |
|---|---|
Molecular Formula |
C30H54 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-heptyl-4-(4-heptyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C30H54/c1-3-5-7-9-11-13-27-15-21-29(22-16-27,23-17-27)30-24-18-28(19-25-30,20-26-30)14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
HFJDGNICFQTAEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



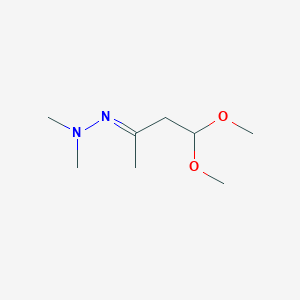
![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
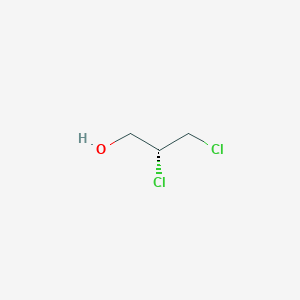
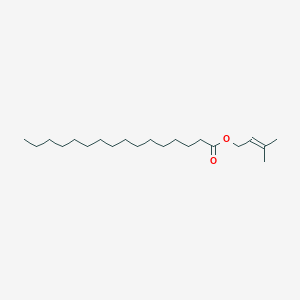
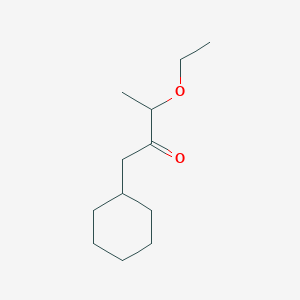
![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)
![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)
